molecular formula C13H26O5 B3280610 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene CAS No. 719278-83-8

16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene

Cat. No.: B3280610
CAS No.: 719278-83-8
M. Wt: 262.34 g/mol
InChI Key: QGQNZOIZINSFMR-UHFFFAOYSA-N
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Description

16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene is an organic compound with the molecular formula C13H26O5 It is characterized by the presence of multiple ether linkages and a terminal methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1,2,4-butanetriol with ethylene oxide to form a polyether intermediate, which is then further reacted with methanol to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and catalysts to ensure efficient and high-yield production. The reaction conditions are optimized to minimize by-products and maximize the purity of the final compound .

Chemical Reactions Analysis

Types of Reactions

16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The ether linkages in the compound can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene involves its interaction with molecular targets through its ether linkages. These interactions can affect the stability and permeability of biological membranes, making it useful in drug delivery systems. The compound can also act as a solubilizing agent, enhancing the bioavailability of hydrophobic drugs .

Comparison with Similar Compounds

Similar Compounds

    2,5,8,11,14-Pentaoxahexadecan-16-ol: Similar in structure but with a hydroxyl group instead of a methyl group.

    2,5,8,11,14-Pentaoxahexadecan-16-oic acid: Contains a carboxylic acid group instead of a methyl group.

    2,5,8,11,14-Pentaoxaheptadec-16-yne: Features a triple bond instead of a double bond .

Uniqueness

16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene is unique due to its specific combination of ether linkages and a terminal methyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific solubility and reactivity characteristics .

Properties

IUPAC Name

3-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]-2-methylprop-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26O5/c1-13(2)12-18-11-10-17-9-8-16-7-6-15-5-4-14-3/h1,4-12H2,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGQNZOIZINSFMR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)COCCOCCOCCOCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60733620
Record name 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

719278-83-8
Record name 16-Methyl-2,5,8,11,14-pentaoxaheptadec-16-ene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60733620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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